4-Isobutylamino-3-nitroquinoline

Description

BenchChem offers high-quality 4-Isobutylamino-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylamino-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methylpropyl)-3-nitroquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUWBBGUDMBQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451360 |

Source

|

| Record name | 4-Isobutylamino-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99009-85-5 |

Source

|

| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylamino-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isobutylamino-3-nitroquinoline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Isobutylamino-3-nitroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis pathway for 4-isobutylamino-3-nitroquinoline, a key intermediate in the development of pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, step-by-step experimental protocols, and the scientific rationale behind the synthetic strategy.

Introduction and Strategic Overview

4-Isobutylamino-3-nitroquinoline is a critical building block, most notably recognized as a precursor in the synthesis of Imiquimod, a potent immune response modifier.[1][2][3] The structural architecture of this molecule, featuring a quinoline core with a nitro group and a secondary amine, makes it a valuable scaffold for medicinal chemistry research.

The synthesis strategy hinges on a robust and well-established reaction: nucleophilic aromatic substitution (SNAr). This pathway is efficient and proceeds in two primary stages:

-

Formation of a highly reactive electrophilic quinoline intermediate: The synthesis begins with a commercially available quinoline derivative, which is first nitrated and then chlorinated to produce 4-chloro-3-nitroquinoline. This intermediate is primed for nucleophilic attack.

-

Nucleophilic displacement: The chloro group at the C4 position is subsequently displaced by isobutylamine to yield the final product, 4-isobutylamino-3-nitroquinoline.

This guide will elaborate on the mechanistic underpinnings and provide detailed protocols for each stage.

The Core Synthesis Pathway: A Mechanistic Dissection

The synthesis of 4-isobutylamino-3-nitroquinoline is a classic example of activating an aromatic system for nucleophilic attack. The quinoline ring itself is electron-deficient, but the addition of a strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the C4 position, facilitating the substitution reaction.

Step 1: Synthesis of the Key Intermediate: 4-Chloro-3-nitroquinoline

The journey begins with the preparation of the key intermediate, 4-chloro-3-nitroquinoline. A common and well-documented route starts from 4-hydroxyquinoline.[1][2] This process involves two sequential reactions: nitration to introduce the activating nitro group, followed by chlorination to install a good leaving group.

-

Nitration: 4-hydroxyquinoline is treated with a nitrating agent (typically a mixture of nitric and sulfuric acid) to introduce a nitro group at the C3 position. The directing effects of the hydroxyl group and the quinoline nitrogen favor this regioselectivity.

-

Chlorination: The resulting 4-hydroxy-3-nitroquinoline is then converted to 4-chloro-3-nitroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step replaces the hydroxyl group with a chlorine atom, an excellent leaving group for the subsequent SNAr reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Final Product Formation

This is the final and crucial step where the isobutylamino moiety is introduced. The reaction proceeds via a well-understood SNAr mechanism.

Causality Behind the Reaction: Halogenated quinolines, particularly at the 2 and 4 positions, are highly susceptible to nucleophilic substitution.[4] The reaction is driven by several factors:

-

Electron-Deficient Ring: The nitrogen atom in the quinoline ring withdraws electron density, making the ring electrophilic.

-

Activating Group: The presence of the strongly electron-withdrawing nitro group (-NO₂) at the C3 position (ortho to the C4 leaving group) is critical. It further depletes the electron density of the ring and, more importantly, stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[5][6]

-

Leaving Group: The chloride ion is a good leaving group, facilitating the final elimination step to restore aromaticity.

The mechanism involves two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electron-deficient C4 carbon of 4-chloro-3-nitroquinoline. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Elimination: The aromaticity of the quinoline ring is restored by the departure of the chloride leaving group, yielding the final product, 4-isobutylamino-3-nitroquinoline.

Visualization of the Synthesis Pathway

The following diagram illustrates the complete, two-step synthesis workflow from 4-hydroxyquinoline to the final product.

Caption: Synthesis workflow for 4-isobutylamino-3-nitroquinoline.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to these steps, with appropriate laboratory safety practices, provides a reliable method for the synthesis.

Protocol 1: Synthesis of 4-Chloro-3-nitroquinoline

This protocol is adapted from established synthetic routes.[1][2]

-

Nitration of 4-Hydroxyquinoline:

-

In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 4-hydroxyquinoline to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice. The resulting precipitate, 4-hydroxy-3-nitroquinoline, is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

-

Chlorination of 4-Hydroxy-3-nitroquinoline:

-

In a round-bottom flask fitted with a reflux condenser, add the dried 4-hydroxy-3-nitroquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

-

Collect the solid product, 4-chloro-3-nitroquinoline, by filtration. Wash thoroughly with water and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Synthesis of 4-Isobutylamino-3-nitroquinoline

This protocol details the SNAr reaction.

-

Reaction Setup:

-

Dissolve 4-chloro-3-nitroquinoline in a suitable organic solvent (e.g., methanol, ethanol, or toluene) in a round-bottom flask.[2]

-

Add isobutylamine to the solution. An excess of the amine is often used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to increase the reaction rate.

-

Monitor the reaction progress by TLC until the starting material (4-chloro-3-nitroquinoline) is consumed. This typically takes a few hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any excess amine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-isobutylamino-3-nitroquinoline.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl ether) to yield a pure crystalline solid.[2]

-

Data Presentation: Properties of Key Compounds

The table below summarizes essential quantitative data for the compounds involved in this synthesis pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 201-203 | Off-white to tan crystalline powder |

| 4-Chloro-3-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 121-122[1] | White to off-white crystalline powder[1] |

| Isobutylamine | C₄H₁₁N | 73.14 | -85 | Colorless liquid |

| 4-Isobutylamino-3-nitroquinoline | C₁₃H₁₅N₃O₂ | 245.28 [7] | Not widely reported | Yellow solid (typical) |

Conclusion: A Pathway to Pharmaceutical Innovation

The synthesis of 4-isobutylamino-3-nitroquinoline via the nucleophilic aromatic substitution of 4-chloro-3-nitroquinoline is a robust and scalable method. The key to this successful synthesis lies in the electronic activation of the quinoline ring by the nitro group, which facilitates the displacement of the chloro leaving group. Understanding the underlying mechanisms and optimizing the reaction conditions are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important pharmaceutical intermediate, paving the way for further drug discovery and development.

References

- The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Applic

- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.

- 4-Chloro-3-nitroquinoline | 39061-97-7. Biosynth.

- Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.

- Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.

- The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society.

- Nucleophilic arom

- Nucleophilic arom

- Why nucleophllic substitution in quinoline takes place at 2 position not

- Chapter 7_Quinolines and Isoquinolines.pdf. University of Babylon.

- 4-Chloro-3-nitroquinoline: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermedi

- 4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310.

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Isobutylamino-3-nitroquinoline: A Comprehensive Technical Guide for Chemical Researchers

This guide provides an in-depth analysis of the chemical and physical properties of 4-Isobutylamino-3-nitroquinoline, a significant heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its structural characteristics, synthesis protocols, chemical reactivity, and potential therapeutic relevance. This molecule is a key intermediate in the synthesis of pharmacologically important compounds, most notably the immune response modifier Imiquimod.

Chemical Identity and Physicochemical Properties

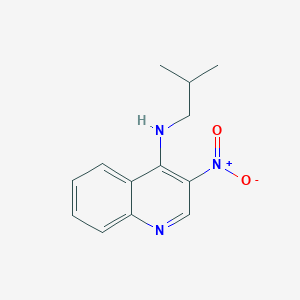

4-Isobutylamino-3-nitroquinoline, with the IUPAC name N-(2-methylpropyl)-3-nitroquinolin-4-amine, is a substituted quinoline derivative. The presence of a nitro group at the 3-position and an isobutylamino group at the 4-position defines its unique electronic and steric characteristics, which are pivotal to its reactivity and potential biological function.

Below is the chemical structure of 4-Isobutylamino-3-nitroquinoline.

Caption: Chemical structure of 4-Isobutylamino-3-nitroquinoline.

The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 99009-85-5 | [1][2] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [2] |

| Molecular Weight | 245.28 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | 119-121 °C | [3] |

| Boiling Point (Predicted) | 398.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.24 g/cm³ | [3] |

| XLogP3 (Predicted) | 3.9 | [2] |

Synthesis and Purification

The primary route for synthesizing 4-Isobutylamino-3-nitroquinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group on the quinoline core by isobutylamine. The most common and industrially relevant precursor is 4-chloro-3-nitroquinoline.[4][5]

The causality behind this experimental choice is twofold:

-

Activation by the Nitro Group : The strongly electron-withdrawing nitro group at the C3 position significantly activates the C4 position towards nucleophilic attack. It stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the substitution reaction.

-

Good Leaving Group : The chloride ion is an excellent leaving group, facilitating an efficient and often high-yielding reaction.

Caption: General workflow for the synthesis of 4-Isobutylamino-3-nitroquinoline.

Detailed Experimental Protocol (Adapted from established methods for similar substitutions)

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition : Add isobutylamine (1.5-2.0 eq) to the solution. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the HCl generated in situ.

-

Reaction Conditions : Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification : Collect the crude product by filtration. Wash the solid with cold solvent to remove residual amine and salts. For higher purity, the product should be recrystallized from a suitable solvent system, such as ethanol/water. This protocol is self-validating through consistent monitoring via TLC and final characterization of the purified product.

Spectroscopic Profile (Predicted)

While specific, experimentally verified spectra for 4-Isobutylamino-3-nitroquinoline are not widely available in public literature, its spectroscopic characteristics can be reliably predicted based on its functional groups. This predictive analysis is invaluable for researchers in verifying the successful synthesis of the target molecule.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Quinoline Protons (δ 7.5-9.0 ppm): A series of doublets and triplets corresponding to the aromatic protons on the quinoline ring. The proton at C2 would likely be a sharp singlet at a downfield position (~δ 8.8-9.0 ppm).NH Proton (δ 8.5-9.5 ppm): A broad singlet, potentially exchangeable with D₂O.Isobutyl Protons: A doublet for the two CH₂ protons adjacent to the nitrogen (~δ 3.4-3.6 ppm), a multiplet for the CH proton (~δ 2.0-2.2 ppm), and a doublet for the six terminal CH₃ protons (~δ 0.9-1.1 ppm).[6][7] |

| ¹³C NMR | Aromatic Carbons (δ 115-155 ppm): Signals corresponding to the nine carbons of the quinoline ring. Carbons attached to nitrogen (C4, C8a) and the nitro group (C3) would be significantly shifted.[8][9]Isobutyl Carbons: Signals for the CH₂, CH, and CH₃ carbons would appear in the aliphatic region (δ 20-60 ppm). |

| FT-IR | N-H Stretch (~3350-3450 cm⁻¹): A sharp to medium peak characteristic of a secondary amine.C-H Stretches (2850-3100 cm⁻¹): Both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands.NO₂ Stretches (~1550 cm⁻¹ and ~1350 cm⁻¹): Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group.[10][11]C=C & C=N Stretches (1500-1620 cm⁻¹): Multiple bands corresponding to the aromatic quinoline ring system. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 246.12. |

Chemical Reactivity and Stability

The reactivity of 4-Isobutylamino-3-nitroquinoline is dominated by the nitro group, which is susceptible to reduction. This reaction is a critical step in the synthesis of Imiquimod and other related imidazo[4,5-c]quinolines.

Reduction of the Nitro Group

The transformation of the 3-nitro group to a 3-amino group is a key synthetic manipulation. This is typically achieved through catalytic hydrogenation.

-

Catalyst System : A common and effective method involves using Raney Nickel as the catalyst under a hydrogen atmosphere (3-4 kg pressure) in a solvent like methanol.[4] Other catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can also be employed.

-

Mechanism : The reaction proceeds via the catalytic transfer of hydrogen to the nitro group on the surface of the metal catalyst, leading to the formation of the corresponding aniline derivative, 4-isobutylamino-3-aminoquinoline.

This reduction is a pivotal transformation, as the resulting 1,2-diamine functionality is primed for cyclization reactions to form fused heterocyclic systems.

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Relevance in Drug Discovery and Development

While direct biological studies on 4-Isobutylamino-3-nitroquinoline are scarce in the literature, its structural class and its role as a key synthetic intermediate provide significant context for its importance.

The 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Molecules containing this moiety have demonstrated a wide range of biological activities, including:

-

Antimalarial: Chloroquine and Amodiaquine are classic examples.

-

Anticancer: Several derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[12][13][14]

-

Antiviral and Anti-inflammatory: The scaffold is present in numerous compounds with immunomodulatory properties.[12]

Intermediate for Imiquimod Synthesis

The primary significance of 4-Isobutylamino-3-nitroquinoline lies in its role as the penultimate precursor to Imiquimod. The synthetic pathway involves the reduction of the nitro group, followed by cyclization with an appropriate one-carbon source to form the imidazole ring of Imiquimod.

Caption: Synthetic relationship between the title compound and Imiquimod.

Imiquimod is an FDA-approved topical medication that functions as an immune response modifier by acting as a Toll-like receptor 7 (TLR7) agonist. Its approval for treating genital warts, superficial basal cell carcinoma, and actinic keratosis underscores the therapeutic value of the imidazoquinoline class, for which 4-Isobutylamino-3-nitroquinoline is a critical building block.[5]

Conclusion

4-Isobutylamino-3-nitroquinoline is a compound of significant interest due to its well-defined chemical properties and its crucial role as a synthetic intermediate. Its preparation via nucleophilic aromatic substitution is a robust and efficient process, driven by the electronic activation of the quinoline ring by the nitro substituent. While detailed spectroscopic and biological data on the compound itself are limited in public sources, its chemical reactivity, particularly the reduction of the nitro group, is a well-utilized transformation in the synthesis of potent immunomodulatory drugs like Imiquimod. For researchers in medicinal chemistry and process development, a thorough understanding of this molecule's synthesis and reactivity is essential for the exploration of new therapeutic agents based on the versatile 4-aminoquinoline scaffold.

References

-

The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available at: [Link]

-

PubChem. 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2008). WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

-

PubMed. (n.d.). Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

National Institutes of Health. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ChemSrc. (2025). 4-Isobutylamino-3-nitroquinoline. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

-

NIST WebBook. (n.d.). Isoquinoline. National Institute of Standards and Technology. Available at: [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Available at: [Link]

-

MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Available at: [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

-

SpectraBase. (n.d.). N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - Optional[13C NMR]. Available at: [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol, 2-methylpropyl ether - Optional[13C NMR]. Available at: [Link]

-

PubChem. N-(4-bromophenyl)-4-methylquinolin-2-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isobutylamino-3-nitroquinoline | CAS#:99009-85-5 | Chemsrc [chemsrc.com]

- 4. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Isoquinoline [webbook.nist.gov]

- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 13. Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Isobutylamino-3-nitroquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the putative mechanisms of action for 4-Isobutylamino-3-nitroquinoline. Synthesizing data from related quinoline and nitroquinoline compounds, this document outlines potential molecular targets and cellular effects, and provides detailed protocols for experimental validation.

Introduction: Situating 4-Isobutylamino-3-nitroquinoline in the Therapeutic Landscape

4-Isobutylamino-3-nitroquinoline is a synthetic compound belonging to the quinoline class of heterocyclic aromatic molecules. Quinoline derivatives have a long and successful history in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties[1][2]. The addition of a nitro group at the 3-position and an isobutylamino group at the 4-position of the quinoline core suggests a potential for novel biological activities, particularly in the realm of oncology.

While direct and extensive research on 4-Isobutylamino-3-nitroquinoline is emerging, the well-documented activities of structurally similar compounds provide a strong foundation for postulating its mechanism of action. Specifically, studies on 3-nitroquinoline derivatives point towards activity as kinase inhibitors, while the extensive research on the carcinogen 4-nitroquinoline 1-oxide (4NQO) highlights the potential for DNA interaction and induction of oxidative stress[3][4][5]. This guide will delve into these proposed mechanisms and provide the experimental frameworks necessary to elucidate the precise biological function of 4-Isobutylamino-3-nitroquinoline.

Postulated Mechanisms of Action

Based on the available literature for analogous compounds, two primary mechanisms of action are proposed for 4-Isobutylamino-3-nitroquinoline: inhibition of receptor tyrosine kinases and induction of DNA damage.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant body of research has identified 3-nitroquinoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers[3]. The aberrant activation of EGFR leads to uncontrolled cell proliferation, survival, and metastasis. The inhibition of this pathway is a clinically validated strategy in cancer therapy.

It is hypothesized that 4-Isobutylamino-3-nitroquinoline may act as an ATP-competitive inhibitor of EGFR and potentially other related kinases. The quinoline scaffold can mimic the adenine ring of ATP, while the substituents at the 3 and 4 positions can form specific interactions within the kinase domain's active site, leading to the blockage of downstream signaling pathways.

Proposed EGFR Signaling Pathway Inhibition by 4-Isobutylamino-3-nitroquinoline

Caption: Proposed inhibition of the EGFR signaling cascade by 4-Isobutylamino-3-nitroquinoline.

Induction of DNA Damage

The structurally related compound, 4-nitroquinoline 1-oxide (4NQO), is a well-established carcinogen known to induce DNA damage[4][5][6]. Its mechanism involves intracellular reduction of the nitro group to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms covalent adducts with DNA, primarily at guanine and adenine bases[5][7]. This process can also generate reactive oxygen species (ROS), leading to oxidative DNA damage[5].

Given the presence of the nitro group, it is plausible that 4-Isobutylamino-3-nitroquinoline could undergo similar metabolic activation, leading to DNA damage and subsequent cell cycle arrest or apoptosis in cancer cells. This genotoxic activity could be a key component of its potential anticancer effects.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are presented below. These workflows are designed to provide clear, interpretable data.

Investigating Kinase Inhibition

3.1.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of 4-Isobutylamino-3-nitroquinoline on the enzymatic activity of EGFR and a panel of other kinases.

-

Methodology:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Plate recombinant human EGFR protein in a 96-well plate.

-

Prepare a serial dilution of 4-Isobutylamino-3-nitroquinoline (e.g., from 1 nM to 100 µM) and add to the wells. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a vehicle control.

-

Initiate the kinase reaction by adding the kinase substrate and ATP.

-

Incubate at the recommended temperature and time.

-

Terminate the reaction and measure the remaining ATP levels via a luminescence-based detection method.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.

-

3.1.2. Cellular Assay for EGFR Pathway Inhibition (Western Blot)

-

Objective: To assess the ability of 4-Isobutylamino-3-nitroquinoline to inhibit EGFR signaling within a cellular context.

-

Methodology:

-

Culture a human cancer cell line known to overexpress EGFR (e.g., A431 or MDA-MB-468)[3].

-

Treat the cells with varying concentrations of 4-Isobutylamino-3-nitroquinoline for a specified time (e.g., 24 hours).

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway.

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream targets like phosphorylated ERK (p-ERK) and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

Experimental Workflow for Validating Kinase Inhibition

Caption: A two-pronged approach to validate the kinase inhibitory activity of the compound.

Investigating DNA Damage

3.2.1. Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To detect DNA strand breaks in cells treated with 4-Isobutylamino-3-nitroquinoline.

-

Methodology:

-

Treat a suitable cell line (e.g., HeLa or HEK293) with the compound for a defined period. Include a known DNA damaging agent (e.g., H2O2) as a positive control.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

-

3.2.2. Immunofluorescence for γH2AX Foci Formation

-

Objective: To visualize and quantify DNA double-strand breaks, a severe form of DNA damage.

-

Methodology:

-

Grow cells on coverslips and treat them with 4-Isobutylamino-3-nitroquinoline.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent.

-

Incubate with a primary antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

-

Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.

-

Data Interpretation and Structure-Activity Relationships

The experimental data should be interpreted in a cohesive manner. A low IC50 value in the in vitro kinase assay, coupled with a dose-dependent decrease in p-EGFR and p-ERK in the Western blot, would strongly support a mechanism involving EGFR inhibition. Conversely, a significant increase in comet tail length and γH2AX foci formation would indicate a DNA-damaging mechanism. It is also possible that the compound exhibits both activities.

The structure of 4-Isobutylamino-3-nitroquinoline provides clues for its activity. The nitro group at the 3-position is an electron-withdrawing group that can be crucial for biological activity, potentially through metabolic reduction[8]. The isobutylamino group at the 4-position contributes to the lipophilicity of the molecule, which can influence its cell permeability and interaction with hydrophobic pockets in target proteins[9]. Structure-activity relationship studies on related 3-nitroquinolines have demonstrated the importance of the substituent at the 4-position for inhibitory activity against cancer cell lines[3].

| Hypothetical Experimental Outcome | Interpretation |

| EGFR Kinase Assay IC50 | 50 nM |

| A431 Cell Viability IC50 | 100 nM |

| p-EGFR levels at 100 nM | 80% decrease |

| Comet Assay at 1 µM | No significant increase in tail moment |

| γH2AX foci at 1 µM | No significant increase |

In this hypothetical scenario, the data strongly suggest that the primary mechanism of action is potent and selective kinase inhibition, with minimal evidence for direct DNA damage at effective concentrations.

Conclusion

4-Isobutylamino-3-nitroquinoline is a promising compound that warrants further investigation. Based on the activities of structurally related molecules, its mechanism of action is likely centered on the inhibition of receptor tyrosine kinases like EGFR and/or the induction of DNA damage. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise molecular and cellular effects. A thorough understanding of its mechanism is critical for its potential development as a novel therapeutic agent.

References

-

Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]

-

4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology. [Link]

-

Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [Link]

-

4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310. PubChem. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

-

4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310 - PubChem. NIH. [Link]

-

4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

-

4-Isobutylamino-3-nitroquinoline | CAS#:99009-85-5. Chemsrc. [Link]

-

4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

Impact of juglone on oral carcinogenesis induced by 4-nitroquinoline-1-oxide (4NQO) in rat model. bioRxiv. [Link]

-

4-Nitroquinoline 1-oxide. Wikipedia. [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

-

4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment. Frontiers. [Link]

-

Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed. [Link]

-

Request A Quote. ChemUniverse. [Link]

-

4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. intjmorphol.com [intjmorphol.com]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-Isobutylamino-3-nitroquinoline Derivatives

Foreword: Unveiling the Therapeutic Potential of Nitroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this vast chemical space, the 3-nitroquinoline moiety has emerged as a particularly compelling pharmacophore, especially in the realm of oncology.[2] The introduction of a nitro group at the 3-position of the quinoline ring system has been shown to impart significant antiproliferative properties, driving the exploration of its derivatives as potential anticancer agents. This guide focuses on a specific subclass: 4-isobutylamino-3-nitroquinoline and its closely related analogs. We will delve into the synthesis, explore the nuances of their biological activity, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Synthetic Pathways: Crafting the 4-Isobutylamino-3-nitroquinoline Scaffold

The synthesis of 4-isobutylamino-3-nitroquinoline derivatives typically follows a well-established synthetic route, commencing from readily available precursors. A general and efficient method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 3-nitroquinoline core with isobutylamine.[3][4]

A key intermediate in this synthesis is 2,4-dichloro-3-nitroquinoline. The regioselective substitution of the chlorine atom at the 4-position is achieved under controlled conditions, leveraging the higher reactivity of this position towards nucleophilic attack. Microwave-assisted synthesis has been shown to be a particularly effective approach, often leading to higher yields and shorter reaction times in an aqueous medium.[2]

Experimental Protocol: Synthesis of 4-Isobutylamino-3-nitroquinoline

This protocol is adapted from the general procedure described by Kumar et al. (2015) for the synthesis of 4-aryl(alkyl)amino-3-nitroquinolines.[2]

Materials:

-

2,4-dichloro-3-nitroquinoline

-

Isobutylamine

-

Water (distilled or deionized)

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus and silica gel

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

In a microwave-safe reaction vessel, combine 2,4-dichloro-3-nitroquinoline (1 equivalent) and water.

-

Add isobutylamine (1.2 equivalents) to the suspension.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes). Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo.

-

Characterize the purified 4-isobutylamino-3-nitroquinoline by determining its melting point and recording its NMR and mass spectra to confirm the structure and purity.

Caption: Synthetic workflow for 4-isobutylamino-3-nitroquinoline.

Biological Activities and Mechanistic Insights

While specific biological data for 4-isobutylamino-3-nitroquinoline is not extensively reported in publicly available literature, the broader class of 4-alkylamino-3-nitroquinolines has demonstrated significant potential as anticancer agents.[2] The primary mechanism of action is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Anticancer Activity

Research on 4-aryl(alkyl)amino-3-nitroquinolines has shown that these compounds exhibit antiproliferative activity against various cancer cell lines, particularly those overexpressing the Epidermal Growth Factor Receptor (EGFR).[2] Molecular modeling studies suggest that these molecules can dock into the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2]

Potential Mechanistic Targets:

-

EGFR Kinase Inhibition: The quinoline scaffold is a known pharmacophore for EGFR inhibitors. The 4-amino substituent can form crucial hydrogen bonds within the ATP-binding pocket, while the nitro group may contribute to the overall binding affinity and electronic properties of the molecule.

-

DNA Topoisomerase Inhibition: Some quinoline derivatives are known to intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

Table 1: Representative Anticancer Activity of 4-Amino-3-nitroquinoline Derivatives (Hypothetical Data)

| Compound | Cell Line | IC50 (µM) |

| 4-Anilino-3-nitroquinoline | A549 (Lung) | 5.4 |

| 4-(4-Chloroanilino)-3-nitroquinoline | HCT-116 (Colon) | 6.5 |

| 4-Isobutylamino-3-nitroquinoline | MCF-7 (Breast) | [Data Not Available] |

| Erlotinib (Positive Control) | A549 (Lung) | 2.0 |

Note: The IC50 values for the anilino derivatives are provided as examples from the literature on related compounds to illustrate the potential potency of this class. The value for 4-isobutylamino-3-nitroquinoline is not available in the cited sources and would require experimental determination.

Antimicrobial Activity

Quinoline derivatives are also well-known for their antimicrobial properties. The mechanism of action can vary but often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The lipophilicity conferred by the isobutyl group may enhance the compound's ability to penetrate bacterial cell membranes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

4-Isobutylamino-3-nitroquinoline (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of the 4-isobutylamino-3-nitroquinoline stock solution in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5][6]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

4-Isobutylamino-3-nitroquinoline (dissolved in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of 4-isobutylamino-3-nitroquinoline.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.

-

Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity). Alternatively, the absorbance can be read using a microplate reader.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 4-isobutylamino-3-nitroquinoline is not available, some general trends can be inferred from related compounds.[2]

-

The 4-Amino Substituent: The nature of the substituent at the 4-position is crucial for activity. For anticancer activity via EGFR inhibition, both alkyl and aryl amino groups have shown promise. The isobutyl group, with its moderate size and lipophilicity, likely contributes to favorable binding interactions and cell permeability.

-

The 3-Nitro Group: The electron-withdrawing nature of the nitro group at the 3-position appears to be a key determinant of the biological activity of this class of compounds. It influences the electronic properties of the quinoline ring system and may be involved in specific interactions with the biological target.

Caption: Key structural features influencing the biological activity.

Future Directions and Conclusion

The 4-isobutylamino-3-nitroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests potential anticancer and antimicrobial activities. However, to fully realize the therapeutic potential of this specific derivative, further in-depth studies are warranted.

Key Areas for Future Research:

-

Comprehensive Biological Screening: Evaluation of 4-isobutylamino-3-nitroquinoline against a broader panel of cancer cell lines and microbial strains is necessary to establish its spectrum of activity.

-

Mechanism of Action Studies: Detailed investigations are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. This could include EGFR kinase inhibition assays, topoisomerase activity assays, and studies on DNA damage and apoptosis induction.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

-

Lead Optimization: The 4-isobutylamino-3-nitroquinoline scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties.

References

-

Kumar, D., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic Chemistry, 58, 1-10. [Link]

- Gerster, J. F. (2008). Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.

-

Fan, C., et al. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS One, 9(9), e105769. [Link]

-

Chauhan, S., et al. (2015). Design, microwave-assisted synthesis and anticancer activity of 4-aryl (alkyl)amino-3 nitroquinoline and 2,4-diaryl dialkyl)amino-3-nitroquinolines as EGFR inhibitors. ResearchGate. [Link]

-

Maga, G., et al. (2018). IC50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines. ResearchGate. [Link]

-

Prachayasittikul, V., et al. (2017). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. EXCLI Journal, 16, 748–757. [Link]

-

Hassan, S. M., et al. (2022). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. ResearchGate. [Link]

-

Chemsrc. (n.d.). 4-Isobutylamino-3-nitroquinoline. Retrieved January 6, 2026, from [Link]

-

Zhang, X., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 8, 733. [Link]

-

Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(15), 11304-11308. [Link]

-

Abouzid, K. A., et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7848-7858. [Link]

-

Kumar, R., et al. (2015). Design, Microwave-mediated Synthesis and Biological Evaluation of Novel 4-Aryl (alkyl) amino-3-nitroquinoline and 2, 4-Diaryl (dialkyl) amino-3-nitroquinolines as Anticancer Agents. ResearchGate. [Link]

-

Mphahlele, M. J., et al. (2018). IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

-

Naidu, V. G., et al. (2021). (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]

-

Tseng, C. H., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-2897. [Link]

-

PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(10), 1353. [Link]

-

Eck, M. J., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Chemical Biology, 18(5), 514-522. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(31), 21543-21556. [Link]

-

Schmidt, J., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(11), 3195. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 6, 2026, from [Link]

-

Guardia, C., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4165. [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved January 6, 2026, from [Link]

-

Wieder, M. A., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100711. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 6, 2026, from [Link]

Sources

- 1. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

A Technical Guide to the Discovery and History of Substituted Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] First isolated from coal tar in 1834, its derivatives have become integral to the development of therapeutics for a vast range of diseases, from infectious agents to cancer.[1][4] This guide provides an in-depth exploration of the historical milestones, synthetic evolution, and key therapeutic breakthroughs associated with substituted quinoline compounds. It traces the journey from the natural origins of quinine to the rational design of modern synthetic drugs, detailing the foundational chemical syntheses that enabled this progress. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this document serves as a vital resource for professionals engaged in the ongoing discovery and development of novel quinoline-based agents.

Introduction: The Quinoline Scaffold - A Privileged Structure

Quinoline is a heterocyclic aromatic compound characterized by a benzene ring fused to a pyridine ring.[4] This simple arrangement confers a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. The term reflects the quinoline core's ability to bind to a wide variety of biological targets through diverse non-covalent interactions, leading to a broad spectrum of pharmacological activities.[5][6] Its derivatives have demonstrated antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties, among others.[5][7] This guide delves into the rich history of how this versatile scaffold was discovered and subsequently elaborated to produce some of the most impactful medicines of the last two centuries.

The Dawn of Quinoline: From Natural Bark to Laboratory Bench

The Natural Precedent: Quinine from the "Fever Tree"

The story of quinoline in medicine begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[8][9][10] Jesuit missionaries learned of its properties in the 17th century and introduced the bark to Europe, where it became the first effective treatment for malaria.[10][11][12] The active alkaloid, quinine, was finally isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[9][12][13][14][15] This landmark achievement marked the first known use of a specific chemical compound to treat an infectious disease and laid the chemical foundation for the entire class of quinoline antimalarials.[9]

Foundational Syntheses: Forging the Quinoline Core

The isolation of quinine spurred intense interest in the underlying quinoline structure. However, it was the burgeoning synthetic dye industry and the need for scalable production methods that drove the development of the first chemical syntheses of the quinoline ring system. These classic "named reactions," discovered in a remarkably short span in the late 19th century, remain fundamental to heterocyclic chemistry.[16]

| Key Historical Milestones in Quinoline Discovery and Synthesis | | :--- | :--- | | ~1630s | Jesuit missionaries document the use of Cinchona bark in Peru for treating fevers.[8][12] | | 1820 | French chemists Pelletier and Caventou isolate the active alkaloid, quinine, from Cinchona bark.[9][13][14][15] | | 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar, which remains a primary commercial source.[1][4][17] | | 1880 | Czech chemist Zdenko Hans Skraup develops the Skraup synthesis, the first reliable method for creating the quinoline core.[18][19] | | 1881 | The Doebner-von Miller reaction is reported as a variation of the Skraup synthesis.[18] | | 1882 | German chemist Paul Friedländer reports the Friedländer synthesis for quinoline derivatives.[16][20][21] | | 1888 | Alphonse Combes develops the Combes synthesis for preparing 2,4-disubstituted quinolines.[18][22] |

The Skraup Synthesis (1880): This was the first major breakthrough in quinoline synthesis. Developed by Zdenko Hans Skraup, the reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[19][23][24] The causality behind this choice of reagents is elegant: the sulfuric acid first dehydrates the glycerol to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the aromatic quinoline ring. Despite its often violent nature, the Skraup synthesis was a robust method for producing the parent quinoline.[19][24]

Quinolines in Modern Cancer Therapy

More recently, the quinoline scaffold has been successfully exploited in the development of targeted cancer therapies, particularly as kinase inhibitors . [4][7][25]Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The quinoline core has proven to be an excellent framework for designing small molecules that can fit into the ATP-binding pocket of these kinases, blocking their activity and halting cancer cell proliferation. [7] Several FDA-approved drugs highlight this success. For example, cabozantinib is a multi-kinase inhibitor with a quinoline core that targets receptors like VEGFR and c-Met, and is used to treat thyroid and kidney cancers. The versatility of the quinoline ring allows for fine-tuning of selectivity and potency, making it a continued focus of oncology drug discovery. [6][25] | Prominent Substituted Quinoline Drugs | | :--- | :--- | :--- | :--- | | Drug Name | Year Introduced | Therapeutic Class | Core Mechanism of Action | | Quinine | 1820 (isolated) | Antimalarial | Inhibits heme polymerization in Plasmodium. | | Chloroquine | 1945 | Antimalarial, Anti-inflammatory | Inhibits heme polymerization; immunomodulatory effects. [8][12][15]| | Nalidixic Acid | 1967 | Antibacterial (Quinolone) | Inhibits bacterial DNA gyrase. [26][27][28][29]| | Mefloquine | 1977 | Antimalarial | Believed to inhibit heme polymerization. [8]| | Ciprofloxacin | 1987 | Antibacterial (Fluoroquinolone) | Inhibits bacterial DNA gyrase and topoisomerase IV. [30]| | Cabozantinib | 2012 | Anticancer (Kinase Inhibitor) | Inhibits multiple receptor tyrosine kinases (e.g., c-Met, VEGFR). [6]|

Experimental Protocol: Representative Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general, robust method for synthesizing a substituted quinoline, representative of the foundational Friedländer synthesis. [16][20][21][31][32]The causality behind this choice is its versatility and high convergence, allowing for the direct combination of two key fragments to build the final product.

Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminobenzophenone and acetone.

Reagents & Materials:

-

2-Aminobenzophenone

-

Acetone (anhydrous)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Crystallizing dish

-

Büchner funnel and filter paper

-

Silica gel for column chromatography (if necessary)

-

Hexane/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2-aminobenzophenone in 30 mL of absolute ethanol. Add a magnetic stir bar.

-

Addition of Reagents: To the stirring solution, add 15 mL of acetone. This provides the α-methylene component for the cyclization.

-

Catalyst Addition: Carefully add 3.0 g of potassium hydroxide (KOH) pellets to the mixture. KOH acts as a base catalyst to promote the initial condensation and subsequent cyclodehydration.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water in a beaker. A solid precipitate should form.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL cold water to remove any residual KOH and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methyl-4-phenylquinoline.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

From a bitter bark to rationally designed kinase inhibitors, the history of substituted quinoline compounds is a testament to the power of natural product chemistry, synthetic innovation, and the relentless pursuit of therapeutic solutions. The scaffold's journey through antimalarial, antibacterial, and anticancer applications demonstrates its remarkable chemical and pharmacological versatility. [5] Modern synthetic chemistry continues to refine access to this privileged core, with a focus on greener, more efficient methods like C-H activation and photocatalysis. [1]The future of quinoline research lies in overcoming drug resistance in infectious diseases, designing highly selective inhibitors for new oncogenic targets, and exploring novel applications in materials science and catalysis. The enduring legacy of the quinoline ring ensures it will remain a central focus of scientific discovery for years to come.

References

-

Friedländer synthesis - Wikipedia. Available from: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

-

History of antimalarial drugs - Medicines for Malaria Venture. Available from: [Link]

-

The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. Available from: [Link]

-

Quinine - Wikipedia. Available from: [Link]

-

The Story of Quinine - Pharmakina. Available from: [Link]

-

Quinolone antibiotics - PMC - PubMed Central - NIH. Available from: [Link]

-

Nalidixic acid - Wikipedia. Available from: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules. Available from: [Link]

-

Combes quinoline synthesis - Wikipedia. Available from: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]

-

The quinolones: decades of development and use - PubMed. Available from: [Link]

-

Skraup's Synthesis - Vive Chemistry - WordPress.com. Available from: [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. Available from: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Organic Chemistry. Available from: [Link]

-

Quinoline - Wikipedia. Available from: [Link]

-

The global history of quinine, the world's first anti-malaria drug | by Tom Cassauwers. Available from: [Link]

-

Chloroquine - Wikipedia. Available from: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available from: [Link]

-

Friedländer Synthesis - Organic Chemistry Portal. Available from: [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available from: [Link]

-

What Historical Records Teach Us about the Discovery of Quinine - PMC. Available from: [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available from: [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Skraup reaction - Wikipedia. Available from: [Link]

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Hydroxychloroquine history and its cardiovascular safety - FPM. Available from: [Link]

-

Recent Progress in the Synthesis of Quinolines - PubMed. Available from: [Link]

-

Skraup reaction. Available from: [Link]

-

H22 Barking up the right tree: history of quinine | British Journal of Dermatology. Available from: [Link]

-

What is Nalidixic Acid used for? - Patsnap Synapse. Available from: [Link]

-

(PDF) Chloroquine and Hydroxychloroquine: The History Revisited - ResearchGate. Available from: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available from: [Link]

-

Skraup reaction - chemeurope.com. Available from: [Link]

-

Political Power and Chloroquine: A Long History - Pulitzer Center. Available from: [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH. Available from: [Link]

-

Combe's synthesis of quinoline || detailed mechanism - YouTube. Available from: [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. Available from: [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. Available from: [Link]

-

Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. Available from: [Link]

-

The history of fluoroquinolones - ResearchGate. Available from: [Link]

-

Quinolone antibiotic - Wikipedia. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 9. Quinine - Wikipedia [en.wikipedia.org]

- 10. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmakina.com [pharmakina.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. medium.com [medium.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. organicreactions.org [organicreactions.org]

- 17. Quinoline - Wikipedia [en.wikipedia.org]

- 18. iipseries.org [iipseries.org]

- 19. Skraup reaction - Wikipedia [en.wikipedia.org]

- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 23. elearning.uniroma1.it [elearning.uniroma1.it]

- 24. Skraup_reaction [chemeurope.com]

- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 30. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 31. alfa-chemistry.com [alfa-chemistry.com]

- 32. Friedlaender Synthesis [organic-chemistry.org]

Unlocking the Therapeutic Potential of 3-Nitroquinolines: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract